molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Cat. No.: B122602
CAS No.: 174669-74-0
M. Wt: 113.09 g/mol
InChI Key: UEQRKEWMEMJXQO-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxypyridine is a fluorinated pyridine derivative with the molecular formula C5H4FNO. This compound is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the third position on the pyridine ring.

Mechanism of Action

Target of Action

2-Fluoro-3-hydroxypyridine is a pyridine derivative that primarily targets the nicotinic α4β2 receptor . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

As a derivative of pyridine, it is believed to interact with its target, the nicotinic α4β2 receptor, leading to changes in the receptor’s activity . The presence of the fluorine atom in the compound may enhance its binding affinity and selectivity towards the receptor.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with the nicotinic α4β2 receptor. By modulating the activity of this receptor, it could influence neuronal signaling and potentially exert effects on cognition, mood, and other neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-hydroxypyridine can be synthesized from 2-amino-3-hydroxypyridine through a diazotization reaction. The process involves treating 2-amino-3-hydroxypyridine with sodium nitrite in the presence of tetrafluoroboric acid to form the diazonium salt, which is then fluorinated to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of 2-chloro-3-nitropyridine as a starting material. This compound undergoes a series of reactions, including reduction and fluorination, to produce the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-hydroxypyridine is unique due to the combined presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

IUPAC Name

2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQRKEWMEMJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376449
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174669-74-0
Record name 2-Fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174669-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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